![molecular formula C24H17NO B8247817 N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine](/img/structure/B8247817.png)
N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine is a complex organic compound that belongs to the class of dibenzofurans. These compounds are known for their unique structural properties and significant biological activities. The compound’s structure consists of a dibenzofuran core with an amine group attached to the 2-position and a biphenyl group attached to the 3-position. This unique arrangement imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzofuran Core: This can be achieved through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers.
Introduction of the Amine Group: The amine group can be introduced through nitration followed by reduction or via direct amination reactions.
Attachment of the Biphenyl Group: The biphenyl group can be attached using Suzuki coupling reactions or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Halogenation reagents like bromine (Br₂) and chlorination reagents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Dibenzofuranamine: Similar in structure but lacks the biphenyl group, resulting in different chemical and biological properties.
Dibenzofuran-2-ylamine: Another related compound with variations in the substitution pattern on the dibenzofuran core.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other dibenzofuran derivatives .
Properties
IUPAC Name |
N-(3-phenylphenyl)dibenzofuran-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)25-20-13-14-24-22(16-20)21-11-4-5-12-23(21)26-24/h1-16,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFLCTUIVKIUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)OC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
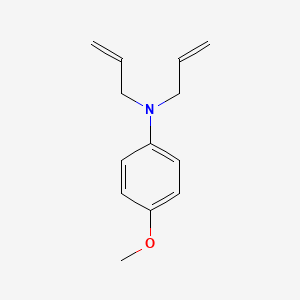
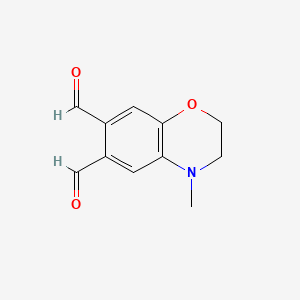

![10-Chloronaphtho[1,2-b]benzofuran](/img/structure/B8247760.png)
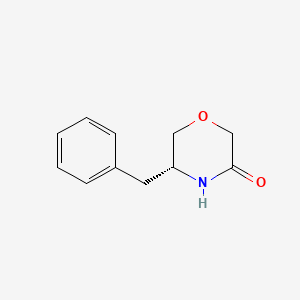
![Methyl thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8247767.png)
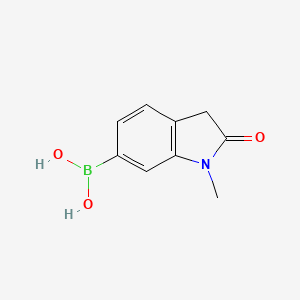
![N4,N4-Di([1,1'-biphenyl]-4-yl)-N4'-(naphthalen-1-yl)-N4'-phenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8247774.png)
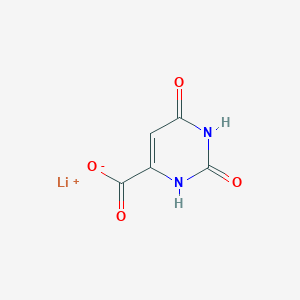
![5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B8247794.png)
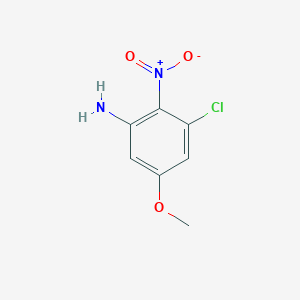
![4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline](/img/structure/B8247801.png)

![9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B8247821.png)
